Diethylamine (S)-2-(tritylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamine is a secondary amine which belongs to the class of dialkylamines . It’s used in a variety of applications including the manufacturing of DEET (an active ingredient in most insect repellent products), rubber accelerator, and pharmaceuticals . The trityl group (triphenylmethyl) is a common protecting group in organic chemistry, often used in the protection of alcohols.
Synthesis Analysis
Diethylamine can be synthesized from ethanol and ammonia under elevated temperature and pressure . The trityl group can be introduced through various methods, one of which is the reaction of an alcohol with triphenylmethyl chloride.Chemical Reactions Analysis
Amines, including diethylamine, act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides .Physical And Chemical Properties Analysis
Diethylamine is a colorless liquid with an ammonia-like odor . It’s miscible with water, alcohol, ether, chloroform, and carbon tetrachloride .Scientific Research Applications
Pharmacological Research on Lysergic Acid Diethylamide (LSD)
Lysergic acid diethylamide (LSD), a compound with a structure that includes diethylamine, has been extensively studied for its psychoactive effects. Initially synthesized in 1938, LSD was explored during the 1950s and 1960s for psychiatric research, including "experimental psychosis" and psychotherapeutic procedures. Recent interest in LSD has focused on its potential for elucidating neural mechanisms of consciousness and experimental treatments for conditions like cluster headaches and terminal illness anxiety (Passie et al., 2008).
Environmental Impact of Amines
A review on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies as new significant sources of environmental amines. This review underscores the importance of understanding the environmental presence and impacts of amines, which could relate to the broader category of compounds including diethylamine derivatives (Poste et al., 2014).
Novel Drug Formulations
Recent advancements in pharmaceutical formulations have explored the use of oleogels as bases for topical applications, including those containing active ingredients like diclofenac diethylamine. The oleogel base offers benefits such as stability, simplicity in manufacturing, and efficacy, which could be relevant for developing formulations with specific compounds like "Diethylamine (S)-2-(tritylamino)propanoate" (Balasubramanian et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGPLCPGMCXDCL-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558446 |
Source
|
Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylamine (S)-2-(tritylamino)propanoate | |
CAS RN |
80514-65-4 |
Source
|
Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.